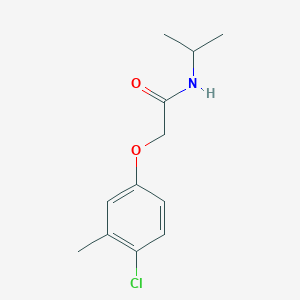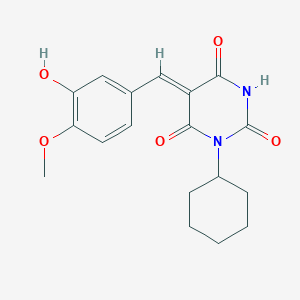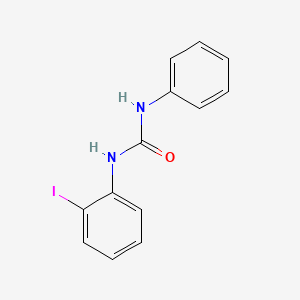
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide, commonly known as Chloroformamide, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.75 g/mol. Chloroformamide has been utilized in various fields of research, including pharmaceuticals, agriculture, and environmental science.
Mécanisme D'action
Chloroformamide acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX, Chloroformamide reduces the production of prostaglandins, thereby reducing inflammation and pain. This mechanism of action has been extensively studied in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects:
Chloroformamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models and has been shown to have anti-tumor properties. Chloroformamide has also been studied for its effects on the central nervous system and has been found to have sedative and anesthetic properties. However, further research is required to fully understand the biochemical and physiological effects of Chloroformamide.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroformamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity level, which makes it suitable for use in various fields of research. However, Chloroformamide has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of Chloroformamide. One area of research is the development of anti-inflammatory drugs that target COX. Chloroformamide can be used as a lead compound in the development of these drugs. Another area of research is the study of Chloroformamide's effects on the central nervous system. This research could lead to the development of new anesthetic and sedative drugs. Additionally, further research is required to fully understand the biochemical and physiological effects of Chloroformamide and its potential applications in various fields of research.
Conclusion:
Chloroformamide is a synthetic compound that has been extensively studied in various fields of research. Its unique properties have made it a valuable tool in the development of anti-inflammatory drugs, herbicides, and solvents. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential applications of Chloroformamide in scientific research.
Méthodes De Synthèse
Chloroformamide can be synthesized through the reaction of 4-chloro-3-methylphenol and isopropylamine with acetic anhydride as a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is approximately 80%.
Applications De Recherche Scientifique
Chloroformamide has been widely used in scientific research due to its unique properties. It has been utilized in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. Chloroformamide has also been used as a herbicide in agriculture and as a solvent in environmental science. Its applications in these fields have been extensively studied, and the results have been promising.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)7-16-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLQWXJCLOIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)

![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)

![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
